4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the oxadiazole ring and the chlorophenyl group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidin-2-one Ring: The final step involves the formation of the pyrrolidin-2-one ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidin-2-one rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation products may include quinones or carboxylic acids.
Reduction: Reduction products may include hydrazine derivatives.
Substitution: Substitution products may include various substituted phenyl derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a pharmacophore in the design of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
- 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
Uniqueness
The uniqueness of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one lies in the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its brominated or fluorinated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-6-12(7-9-14)17-20-18(24-21-17)13-10-16(23)22(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUTUWTYLLUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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